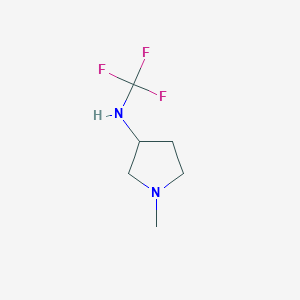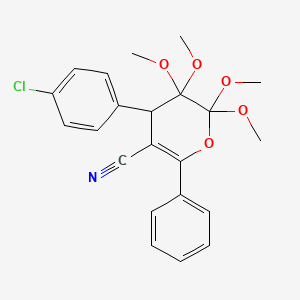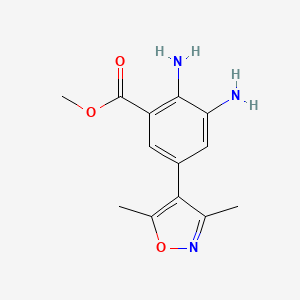![molecular formula C9H16N2O2 B13968545 2-(1,7-Diazaspiro[3.5]nonan-7-yl)acetic acid](/img/structure/B13968545.png)
2-(1,7-Diazaspiro[3.5]nonan-7-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,7-Diazaspiro[3.5]nonan-7-yl)acetic acid is a functionalized von-Hippel-Lindau (VHL) ligand with a terminal hydroxyl group. This compound is primarily used in the development of protein degrader libraries, which are essential in targeted protein degradation research .
Méthodes De Préparation
The preparation of 2-(1,7-Diazaspiro[3.5]nonan-7-yl)acetic acid involves synthetic routes that allow rapid conjugation with many linkers containing active leaving groups. The compound is typically synthesized in a laboratory setting under controlled conditions to ensure high purity and yield. Industrial production methods are not widely documented, but the compound is available in powder or crystal form, with a quality level of 100 and an assay of ≥95% .
Analyse Des Réactions Chimiques
2-(1,7-Diazaspiro[3.5]nonan-7-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
2-(1,7-Diazaspiro[3.5]nonan-7-yl)acetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the development of protein degrader libraries.
Biology: Employed in targeted protein degradation studies to understand protein function and regulation.
Medicine: Investigated for its potential in drug discovery and development, particularly in the design of small-molecule PROTACs (proteolysis-targeting chimeras).
Industry: Utilized in the production of specialized chemicals and reagents for research and development.
Mécanisme D'action
The mechanism of action of 2-(1,7-Diazaspiro[3.5]nonan-7-yl)acetic acid involves its role as a VHL ligand. It allows rapid conjugation with linkers containing active leaving groups, facilitating the development of protein degraders. These degraders target specific proteins for degradation by the proteasome, a protein complex responsible for degrading unneeded or damaged proteins. The molecular targets and pathways involved include the ubiquitin-proteasome system, which tags proteins for degradation .
Comparaison Avec Des Composés Similaires
2-(1,7-Diazaspiro[3.5]nonan-7-yl)acetic acid is unique due to its specific structure and functionality as a VHL ligand. Similar compounds include:
2,7-Diazaspiro[3.5]nonane: A related compound with a similar spirocyclic structure.
2-(2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)-2,7-diazaspiro[3.5]nonane-7-yl)acetic acid: Another VHL ligand with additional functional groups.
These compounds share structural similarities but differ in their specific functional groups and applications .
Propriétés
Formule moléculaire |
C9H16N2O2 |
|---|---|
Poids moléculaire |
184.24 g/mol |
Nom IUPAC |
2-(1,7-diazaspiro[3.5]nonan-7-yl)acetic acid |
InChI |
InChI=1S/C9H16N2O2/c12-8(13)7-11-5-2-9(3-6-11)1-4-10-9/h10H,1-7H2,(H,12,13) |
Clé InChI |
YIQVNXOAKFJVEH-UHFFFAOYSA-N |
SMILES canonique |
C1CNC12CCN(CC2)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6-Fluorobenzo[b]thiophen-3-yl)methanol](/img/structure/B13968464.png)
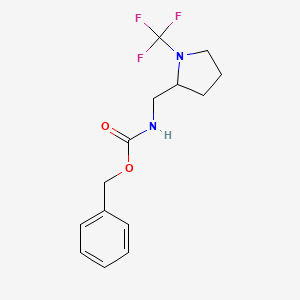
![Naphtho[1,2-d]thiazolium, 2-[2-[[3-(2-carboxyethyl)-6-methoxy-2(3H)-benzothiazolylidene]methyl]-1-butenyl]-1-methyl-, iodide](/img/structure/B13968476.png)
![[1-(2-Phenylethyl)-1h-imidazol-2-yl]-4-piperidinylmethanone dihydrobromide](/img/structure/B13968478.png)

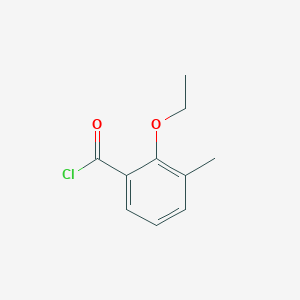
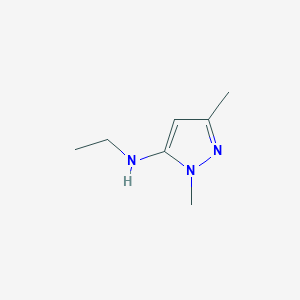
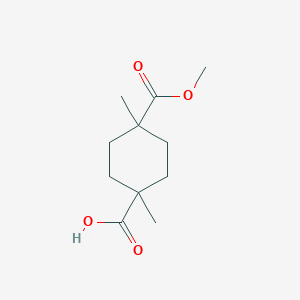

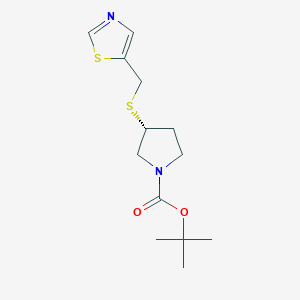
![3-Chloro-6-[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]pyridazine](/img/structure/B13968522.png)
